molecular formula C21H28O2 B1670234 Demegestone CAS No. 10116-22-0

Demegestone

Katalognummer B1670234
CAS-Nummer: 10116-22-0
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: JWAHBTQSSMYISL-MHTWAQMVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Demegestone, also known as Dimegestone or R-2453, is a progestin medication . It was first described in 1966 and introduced for medical use in France in 1974 . It was previously used to treat luteal insufficiency . Demegestone is a progestogen, which means it is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has no androgenic activity .


Molecular Structure Analysis

Demegestone has a molecular formula of C21H28O2 . Its average mass is 312.446 Da and its monoisotopic mass is 312.208923 Da .

Wissenschaftliche Forschungsanwendungen

Luteal Insufficiency and Sex-Binding Proteins

Demegestone, a norprogesterone derivative, has been studied for its effects during the luteal phase in women. In normally ovulatory women, demegestone reduced the LH surge and plasma concentrations of estradiol and progesterone. Interestingly, it significantly increased sex steroid binding protein (SBP) in patients with luteal insufficiency, impacting free testosterone index and transcortin levels. This research highlights demegestone's role in hormonal regulation and its potential therapeutic applications in luteal insufficiency (Pugeat, Lejeune, Déchaud, Brebant, Mallein, & Tourniaire, 1988).

Breast Carcinoma and Estrone Sulfatase Activity

A study examining the impact of progesterone and synthetic progestogens, including demegestone, on microsome estrone sulfatase activity in human breast carcinoma tissues, classified demegestone as a strict inhibitor. This highlights demegestone's potential role in influencing estrone sulfatase activity, which could have implications for breast cancer treatment and understanding estrogen production pathways (Prost-Avallet, Oursin, & Adessi, 1991).

Luteal Insufficiency Treatment

Research has also focused on demegestone's efficacy in treating various gynecological problems related to luteal insufficiency. Administered to patients with menstrual irregularities, premenstrual syndromes, and premenopausal problems, demegestone showed a high rate of positive results. This suggests its potential as a synthetic progesterone for managing luteal insufficiency and related gynecological issues (Lanvin, Pouplet, & Trevoux, 1976).

Eigenschaften

IUPAC Name

(8S,13S,14S,17S)-17-acetyl-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)20(2)11-9-19-18-6-4-14-12-15(23)5-7-16(14)17(18)8-10-21(19,20)3/h12,18-19H,4-11H2,1-3H3/t18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAHBTQSSMYISL-MHTWAQMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878581
Record name Demegestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demegestone

CAS RN

10116-22-0
Record name Demegestone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10116-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demegestone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010116220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demegestone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13857
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Demegestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Demegestone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEMEGESTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E89AM91SZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demegestone
Reactant of Route 2
Demegestone
Reactant of Route 3
Demegestone
Reactant of Route 4
Demegestone
Reactant of Route 5
Demegestone
Reactant of Route 6
Demegestone

Citations

For This Compound
171
Citations
O Prost-Avallet, J Oursin, GL Adessi - The Journal of Steroid Biochemistry …, 1991 - Elsevier
… Demegestone was the most potent inhibitor and … A comparison was made between the effects of demegestone, … Progestogens such as demegestone and chlormadinone acetate …
Number of citations: 31 www.sciencedirect.com
M Pugeat, H Lejeune, H Dechaud… - Revue Francaise de …, 1988 - europepmc.org
… In the patients with luteal insufficiency, demegestone increased significantly SBP (0.94+/-… demegestone treatment in both groups of women. The results showed that demegestone did …
Number of citations: 2 europepmc.org
FZ Stanczyk, JP Hapgood, S Winer… - Endocrine …, 2013 - academic.oup.com
… Unlike nomegestrol acetate and nesterone, demegestone, promegestone, and trimegestone all have a double bond between carbons 9 and 10 and a methyl group substituted for the …
Number of citations: 426 academic.oup.com
FZ Stanczyk - Reviews in Endocrine and Metabolic Disorders, 2002 - Springer
… The norpregnane derivatives include nomegestrol acetate, demegestone, promegestone, … In contrast, the structures of demegestone, promegestone and trimegestone all have a …
Number of citations: 124 link.springer.com
PM Martin, PH Rolland, M Gammerre… - … Journal of Cancer, 1979 - Wiley Online Library
… Eighteen patients were examined after daily treatment for 4 weeks with 5 nig demegestone (… In two cases surgery was performed 4 h after administration of 1 nig demegestone and in …
Number of citations: 154 onlinelibrary.wiley.com
R Sitruk-Ware, M Small, N Kumar, YY Tsong… - Steroids, 2003 - Elsevier
The 19-nor derivatives of progesterone are referred to as “pure” progestational molecules as they bind almost exclusively to the progesterone receptor (PR) without interfering with …
Number of citations: 113 www.sciencedirect.com
R Sitruk-Ware - Human reproduction update, 2006 - academic.oup.com
The progestins have different pharmacologic properties depending upon the parent molecule, usually testosterone or progesterone (P), from which they are derived. Very small …
Number of citations: 427 academic.oup.com
M Moguilewsky, R Deraedt - Journal of Steroid Biochemistry, 1981 - Elsevier
The dissociation rate of [ 3 H]-dexamethasone or [ 3 H]-RU 26988 from the glucocorticoid receptor (GR), measured after the addition of an excess of unlabelled homologous steroid, was …
Number of citations: 26 www.sciencedirect.com
JP Raynaud, MM Bouton, M Moguilewsky… - Journal of Steroid …, 1980 - Elsevier
… considerably less for chlormadinone acetate and megestrol acetate and virtually nonexistent for the pregnane nonacetates (demegestone and promegestone). Trienes were furthermore …
Number of citations: 159 www.sciencedirect.com
M Schumacher, R Guennoun, A Ghoumari… - Endocrine …, 2007 - academic.oup.com
The utility and safety of postmenopausal hormone replacement therapy has recently been put into question by large clinical trials. Their outcome has been extensively commented upon…
Number of citations: 192 academic.oup.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.